molecular formula C14H10FN B3047396 3-[(4-Fluorophenyl)ethynyl]aniline CAS No. 138781-97-2

3-[(4-Fluorophenyl)ethynyl]aniline

Cat. No. B3047396
CAS RN: 138781-97-2
M. Wt: 211.23 g/mol
InChI Key: XBKVTMPLFNPJLY-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)ethynyl]aniline” is a chemical compound that is related to aniline derivatives. Aniline derivatives are organic compounds that contain an amino group (-NH2) attached to a phenyl group . The compound is closely related to “2-((4-Fluorophenyl)ethynyl)aniline”, which has a molecular weight of 211.24 .


Synthesis Analysis

The synthesis of aniline derivatives often involves palladium-catalyzed reactions . For instance, 4-Ethynylaniline, a related compound, is synthesized using 2-methyl-3-butyn-2-ol (MEBYNOL) . The transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) has also been reported .

Scientific Research Applications

Intermediates of Liquid Crystals

This compound can be used as an intermediate in the production of liquid crystals . Liquid crystals are used in a wide range of applications, including display technologies such as LCD screens.

Pharmaceutical Intermediates

“3-[(4-Fluorophenyl)ethynyl]aniline” can serve as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Organic Synthesis Intermediates

This compound can be used as an intermediate in organic synthesis . It can contribute to the synthesis of a wide range of organic compounds, enabling the development of new materials and chemical products.

Vacuum Deposition

It can be used in vacuum deposition processes . Vacuum deposition is a family of processes used to deposit layers of material atom-by-atom or molecule-by-molecule on a solid surface.

Synthesis of N-Methyliminodiethyl 4-(4-Ethynylphenyliminomethyl)benzeneboronate

4-Ethynylaniline, a compound structurally similar to “3-[(4-Fluorophenyl)ethynyl]aniline”, can be used in the synthesis of N-methyliminodiethyl 4-(4-ethynylphenyliminomethyl)benzeneboronate . This suggests that “3-[(4-Fluorophenyl)ethynyl]aniline” could potentially be used in similar synthetic pathways.

Preparation of Acetylene Ligand

4-Ethynylaniline can also be used to prepare an acetylene ligand, HC2-NDI (NDI= 1,4,5,8-naphthalenediimide) . Given the structural similarity, “3-[(4-Fluorophenyl)ethynyl]aniline” might also be used in the preparation of similar ligands.

Synthesis of Indoles from Nitroarenes

4-Ethynylaniline can be used as an alkyne component in a synthesis of indoles from nitroarenes in the presence of a palladium-phenantroline catalyst . This suggests that “3-[(4-Fluorophenyl)ethynyl]aniline” could potentially be used in similar synthetic reactions.

Surface Functionalization of Carbon Nanotubes and Graphene

The impact of the surface functionalization with 4-ethynylaniline on the thermal behavior of multi-walled carbon nanotubes (MWNTs) and graphene has been investigated . Given the structural similarity, “3-[(4-Fluorophenyl)ethynyl]aniline” might also be used for similar purposes.

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVTMPLFNPJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600991
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)ethynyl]aniline

CAS RN

138781-97-2
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A multinecked flask as described in Example 1 was charged with 50.0 g (0.28 mol) of p-bromofluorobenzene, 200 ml of dried, degassed triethylamine, 35.0 g (0.30 mol) of 3-aminophenylacetylene, 0.23 g (0.29 mmol) of bis(triphenyl phosphine) palladium II chloride, 1.03 g (3.92 mmol) of triphenylphosphine, and 0.1 g (0.52 mmol) of cuprous iodide. The reaction mixture was heated at 65° C. for 48 hours at which point gas chromatography showed the reaction to be complete. The mixture was cooled to room temperature and diluted with 200 ml of toluene. The toluene/triethylamine solution was decanted and concentrated on the rotary evaporator to give 75 g (0.27 mol, 96% yield) of the product as a bright yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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